3-(Pentafluorothio)styrene
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Overview
Description
3-(Pentafluorothio)styrene is a fluorinated aromatic compound characterized by the presence of a pentafluorothio group attached to a styrene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the radical addition of sulfur chloride pentafluoride to styrene under controlled conditions . The reaction is usually carried out in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN), and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods: Industrial production of 3-(Pentafluorothio)styrene may involve similar synthetic routes but on a larger scale. The process would typically be optimized for cost-effectiveness and efficiency, potentially involving continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-(Pentafluorothio)styrene undergoes various chemical reactions, including:
Substitution Reactions: The pentafluorothio group can participate in nucleophilic substitution reactions, often facilitated by strong nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different functionalized derivatives.
Polymerization: It can undergo polymerization reactions to form homopolymers or copolymers with other monomers.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Polymerization: Radical initiators like AIBN or benzoyl peroxide are used in polymerization reactions.
Major Products:
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized derivatives with different functional groups.
Polymers: Homopolymers or copolymers with unique properties.
Scientific Research Applications
3-(Pentafluorothio)styrene has a wide range of applications in scientific research:
Materials Science: Used in the development of advanced materials with unique properties, such as high thermal stability and chemical resistance.
Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules and functionalized polymers.
Biological Imaging: Potential use in the development of imaging agents due to its fluorinated nature.
Industrial Applications: Utilized in the production of specialty polymers and coatings with enhanced performance characteristics.
Mechanism of Action
The mechanism by which 3-(Pentafluorothio)styrene exerts its effects is primarily through its ability to participate in various chemical reactions. The pentafluorothio group is highly electronegative, influencing the reactivity of the styrene backbone. This makes the compound a versatile intermediate in organic synthesis and polymerization reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
2,3,4,5,6-Pentafluorostyrene: Another fluorinated styrene derivative with similar reactivity but different substitution patterns.
α-Trifluoromethylstyrene: A compound with a trifluoromethyl group instead of a pentafluorothio group, used in similar applications but with different reactivity profiles.
Uniqueness: 3-(Pentafluorothio)styrene is unique due to the presence of the pentafluorothio group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring high chemical resistance and thermal stability .
Properties
Molecular Formula |
C8H7F5S |
---|---|
Molecular Weight |
230.20 g/mol |
IUPAC Name |
(3-ethenylphenyl)-pentafluoro-λ6-sulfane |
InChI |
InChI=1S/C8H7F5S/c1-2-7-4-3-5-8(6-7)14(9,10,11,12)13/h2-6H,1H2 |
InChI Key |
ABRNOZHPWOXJBI-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC(=CC=C1)S(F)(F)(F)(F)F |
Origin of Product |
United States |
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